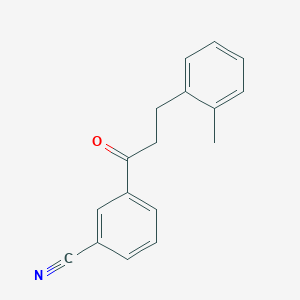

3'-Cyano-3-(2-methylphenyl)propiophenone

Descripción

Contextualization within Propiophenone (B1677668) Chemistry

Propiophenone (1-phenylpropan-1-one) is a simple aryl ketone consisting of a benzene (B151609) ring attached to a propanoyl group. wikipedia.org It serves as a fundamental building block in organic synthesis. The chemistry of propiophenone is dominated by reactions at three main sites: the carbonyl group, the adjacent α- and β-carbons, and the aromatic ring.

The presence of the carbonyl group activates the adjacent α-protons, making them susceptible to deprotonation and subsequent alkylation or condensation reactions. The aromatic ring can undergo electrophilic aromatic substitution, and the position of substitution is influenced by the deactivating, meta-directing nature of the carbonyl group. libretexts.org

3'-Cyano-3-(2-methylphenyl)propiophenone is a derivative that exemplifies the versatility of the propiophenone structure. The cyano group on the benzoyl ring and the o-tolyl group on the aliphatic chain significantly modify the electronic properties and steric environment of the parent molecule, influencing its reactivity and potential applications.

Structural Classes of Cyano-Substituted Ketones

Cyano-substituted ketones are a broad class of organic compounds that feature both a carbonyl (C=O) and a cyano (-C≡N) functional group. The nitrile group is a strong electron-withdrawing group, which can significantly influence the molecule's electronic properties, reactivity, and biological activity. wikipedia.orgmdpi.com

These compounds can be broadly categorized based on the relative positions of the ketone and cyano groups:

α-Cyano Ketones : The cyano group is attached to the carbon adjacent to the carbonyl.

β-Cyano Ketones : The cyano group is on the second carbon from the carbonyl. This compound belongs to this class, as the cyano group is part of the 3-aryl substituent on the β-carbon of the propiophenone chain.

Aromatic Cyano Ketones : The cyano group is substituted on an aromatic ring that is part of the ketone structure, as is the case with the 3'-cyano substitution in the target molecule.

The synthesis of such ketones often involves nucleophilic addition of a cyanide source. A common method is the Michael addition (conjugate addition) of a cyanide ion to an α,β-unsaturated ketone (a chalcone). libretexts.orgwikipedia.orglibretexts.org For the title compound, this would theoretically involve the reaction of a cyanide donor with 1-(3-cyanophenyl)-3-(2-methylphenyl)prop-2-en-1-one. Another general route to aromatic ketones is the Friedel-Crafts acylation , where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst. libretexts.orgstudymind.co.ukmasterorganicchemistry.com

Significance of the Propiophenone Scaffold in Academic Organic Synthesis

The propiophenone scaffold is a valuable platform in organic and medicinal chemistry due to its synthetic versatility. It serves as an intermediate in the synthesis of various pharmaceuticals, including phenmetrazine and propoxyphene. wikipedia.org The related benzophenone (B1666685) scaffold is also recognized as a "ubiquitous structure" in medicinal chemistry, found in numerous molecules with a wide range of biological activities. nih.govconsensus.app

The ability to modify the propiophenone structure at multiple positions allows for the creation of large libraries of compounds for drug discovery and materials science. For instance, the introduction of aryl groups, like the 2-methylphenyl group in the title compound, and functional groups like the cyano group, can lead to new molecular entities with unique properties. The 3-phenylcoumarin (B1362560) scaffold, which can be considered a derivative of a ketone structure, is another example of a privileged framework in medicinal chemistry. mdpi.com The synthetic accessibility and the diverse reactivity of the propiophenone core ensure its continued importance in academic and industrial research.

Structure

2D Structure

Propiedades

IUPAC Name |

3-[3-(2-methylphenyl)propanoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13-5-2-3-7-15(13)9-10-17(19)16-8-4-6-14(11-16)12-18/h2-8,11H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJRUDQLRWRQRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644009 | |

| Record name | 3-[3-(2-Methylphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-24-7 | |

| Record name | 3-[3-(2-Methylphenyl)-1-oxopropyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[3-(2-Methylphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyano 3 2 Methylphenyl Propiophenone and Analogues

Established Synthetic Routes for Propiophenone (B1677668) Core Structures

The propiophenone core is a common motif in organic synthesis, and several reliable methods have been developed for its construction. These typically involve either the formation of the aryl-ketone bond through acylation or the oxidation of a pre-existing alkylbenzene side chain.

Friedel-Crafts Acylation Approaches to Propiophenone Derivatives

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for synthesizing aryl ketones, including propiophenone derivatives. nih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.govpearson.com

The general reaction for producing propiophenone involves reacting benzene (B151609) with propanoyl chloride, typically using aluminum chloride (AlCl₃) as the catalyst. pearson.comwikipedia.org The catalyst activates the propanoyl chloride to generate a highly electrophilic acylium ion, which is then attacked by the nucleophilic benzene ring. pearson.com The reaction conditions are similar to those for Friedel-Crafts alkylation. nih.gov This method offers several advantages over alkylation, including the prevention of polyalkylation due to the deactivating nature of the resulting ketone product. nih.gov

Various Lewis acids can be employed as catalysts, including AlCl₃, FeCl₃, SnCl₄, and TiCl₄. google.com The choice of catalyst and reaction conditions can be optimized to improve yield and purity. For instance, a green synthesis method for propiophenone has been described using benzene as both the raw material and the solvent, with AlCl₃ added in two portions to achieve a yield of 95% and a purity of 99.9%. google.com While effective, traditional Friedel-Crafts processes can be associated with high costs related to corrosion and waste disposal. google.com

| Reactants | Catalyst | Product | Reference |

| Benzene, Propionyl chloride | AlCl₃ | Propiophenone | pearson.comwikipedia.org |

| Toluene, Propionyl chloride | AlCl₃ | Methylpropiophenone | youtube.com |

| Benzene, Propionic acid/anhydride | Lewis Acids | Propiophenone | google.com |

Oxidative Synthetic Protocols for Propiophenones

An alternative strategy for synthesizing propiophenones involves the oxidation of alkylbenzene precursors. The carbon atom attached to the aromatic ring, known as the benzylic position, is particularly susceptible to oxidation due to the resonance stabilization of the resulting radical intermediate. libretexts.orglibretexts.org

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkylbenzenes. libretexts.orglibretexts.org However, these powerful reagents typically convert the entire alkyl side chain, regardless of its length, into a carboxylic acid group (–COOH), yielding benzoic acid derivatives rather than ketones. libretexts.orgsarthaks.com

To achieve the partial oxidation required for ketone formation, more controlled conditions and specific oxidizing agents are necessary. For example, the oxidation of ethylbenzene (B125841) to acetophenone (B1666503) can be accomplished using chromium trioxide (CrO₃) in an acidic medium. numberanalytics.com Another approach is the vapor-phase cross-decarboxylation process, where benzoic acid reacts with propionic acid at high temperatures over a catalyst to produce propiophenone. google.com Furthermore, a liquid-phase catalytic oxidation process for alkylbenzenes has been developed that predominantly produces aryl alkyl ketones and carbinols using a co-catalyst system of pyridine (B92270) and cobalt salts. google.com This method avoids the use of initiators and reduces the formation of acidic by-products. google.com

| Substrate | Oxidizing Agent/Catalyst | Product | Reference |

| Alkylbenzene | Hot aqueous KMnO₄ | Benzoic acid | libretexts.org |

| Ethylbenzene | Chromium trioxide (CrO₃) | Acetophenone | numberanalytics.com |

| Benzoic acid, Propionic acid | Calcium acetate (B1210297)/Alumina (450–550 °C) | Propiophenone | wikipedia.org |

| Alkylbenzenes | Pyridine/Cobalt salts, O₂ | Aryl alkyl ketones | google.com |

Advanced Strategies for Cyano Group Incorporation

The introduction of a cyano (–CN) group is a valuable transformation in organic synthesis, as nitriles are versatile intermediates that can be converted into amines, carboxylic acids, and ketones. tcichemicals.comyoutube.com For the synthesis of β-ketonitriles like 3'-Cyano-3-(2-methylphenyl)propiophenone, the cyano group is introduced at the β-position relative to the ketone's carbonyl group.

Electrophilic Cyanation Reactions for β-Ketonitriles from Silyl (B83357) Enol Ethers

Electrophilic cyanation of ketone enolates or their equivalents, such as silyl enol ethers, is a direct and promising route to β-ketonitriles. thieme-connect.com Silyl enol ethers serve as nucleophilic partners that can react with an electrophilic cyanide source. nih.gov

Recent advancements have focused on developing efficient and broadly applicable electrophilic cyanation methods. One notable protocol involves the cyanation of boron enolates, which can be generated from ketones, using reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) or p-toluenesulfonyl cyanide (TsCN). bohrium.comnih.govdntb.gov.ua This method demonstrates a remarkably broad substrate scope and good functional-group compatibility, allowing for the synthesis of various β-ketonitriles, including those with a challenging quaternary α-carbon center. bohrium.comnih.gov The reaction mechanism is thought to involve the activation of the cyanating agent by the boron center of the enolate. bohrium.com Control experiments have shown that the use of boron enolates is crucial for the reaction's success compared to silyl or lithium enolates under similar conditions. bohrium.com

| Enolate Type | Cyanating Reagent | Product Type | Reference |

| Boron Enolates | NCTS or TsCN | β-Ketonitriles | bohrium.comnih.govdntb.gov.ua |

| Silyl Enol Ethers | Electrophilic Cyanide Source | β-Ketonitriles | thieme-connect.com |

Nucleophilic Cyanation Approaches for Cyano-Substituted Products

Nucleophilic cyanation involves the addition of a cyanide ion (CN⁻) to an electrophilic carbon. masterorganicchemistry.com A classic example is the reaction of aldehydes and ketones with hydrogen cyanide (HCN) to form cyanohydrins, where the cyano and hydroxyl groups are attached to the same carbon. chemguide.co.uklibretexts.orgwikipedia.orglibretexts.org This reaction is typically performed using a safer mixture of sodium or potassium cyanide with a weak acid, which generates HCN in situ while maintaining a supply of free cyanide ions necessary for the nucleophilic attack. chemguide.co.uklibretexts.org The resulting cyanohydrins can be further transformed; for example, they can be reduced to amino alcohols or hydrolyzed to α-hydroxy carboxylic acids. youtube.comyoutube.com

For synthesizing β-ketonitriles, the strategy involves the conjugate addition (Michael addition) of a cyanide nucleophile to an α,β-unsaturated ketone. This hydrocyanation procedure is one of the most direct pathways for synthesizing β-cyano ketones. nih.govrsc.org However, traditional methods often use highly toxic HCN gas. rsc.org Safer alternatives, known as transfer hydrocyanation, use less toxic cyanide sources like acetone (B3395972) cyanohydrin. tcichemicals.comnih.govrsc.org

| Substrate | Cyanide Source | Product Type | Reference |

| Aldehydes/Ketones | KCN/NaCN + acid (HCN in situ) | Cyanohydrins | chemguide.co.uklibretexts.org |

| α,β-Unsaturated Carbonyls | HCN | β-Cyano ketones | nih.govrsc.org |

| α,β-Unsaturated Carbonyls | Acetone cyanohydrin | β-Cyano ketones | rsc.org |

| Alkyl Halides | Potassium Cyanide | Alkyl Nitriles | tcichemicals.com |

Cyano-Borrowing Methodologies in Ketone Synthesis

A novel and atom-economical strategy for synthesizing β-cyano ketones is the "cyano-borrowing" reaction. rsc.orgrsc.org This method, catalyzed by nickel complexes, facilitates the direct conversion of cyanohydrins and aldehydes or ketones into β-cyano ketones. nih.govrsc.orgresearchgate.net

The proposed mechanism involves the nickel catalyst cleaving the C–CN bond of the cyanohydrin, which serves as both a ketone precursor and the cyanide donor. rsc.orgresearchgate.net This is followed by an aldol (B89426) condensation between the in situ-generated ketone and another aldehyde/ketone molecule, forming an α,β-unsaturated ketone intermediate. Finally, a conjugate addition of the "borrowed" cyanide to this intermediate yields the final β-cyano ketone product. nih.govrsc.org This protocol is highly efficient, delivering a range of products in good to high yields, and utilizes a commercially available and less toxic cyanide source in the form of cyanohydrins. nih.govrsc.org The reaction has been shown to tolerate a variety of functional groups and substitution patterns on the aromatic rings of the substrates. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Key Feature | Product | Reference |

| Cyanohydrin | Aldehyde or Ketone | Nickel complex | Cyanohydrin is both ketone and cyanide source | β-Cyano ketone | nih.govrsc.orgrsc.orgresearchgate.net |

Construction of the 3-(2-methylphenyl)propanoyl Moiety in Propiophenone Derivatives

The synthesis of the propiophenone backbone, specifically incorporating the 3-(2-methylphenyl)propanoyl moiety, can be approached through several classical organic reactions. A primary method for constructing the aryl ketone is the Friedel-Crafts acylation. This would involve the reaction of 3-cyanobenzoyl chloride with a suitable precursor containing the 2-methylphenylpropane group.

Alternatively, a multi-step sequence could be employed. One plausible route is a Knoevenagel condensation between a ring-substituted benzaldehyde (B42025) (like 2-methylbenzaldehyde) and an active methylene (B1212753) compound such as octyl cyanoacetate, catalyzed by piperidine. chemrxiv.org This would be followed by subsequent reactions to form the propanoyl linkage and attach the 3-cyanophenyl group. Another approach involves a Michael addition reaction, where an organometallic reagent derived from a 2-methylphenyl precursor adds to a chalcone-like intermediate, such as 3-(3-cyanophenyl)acrylonitrile, to form the desired carbon skeleton. The synthesis of related propiophenones, such as 3'-(Trifluoromethyl)propiophenone, has been achieved in high yields (72-77%) using methods analogous to these. chemicalbook.com

Stereoselective Synthesis of this compound and Chiral Analogues

Creating chiral centers with high selectivity is a critical goal in modern organic synthesis, particularly for pharmaceutical intermediates. nih.gov The ketone group in this compound offers a key handle for introducing chirality via stereoselective reduction to a chiral alcohol.

Asymmetric Catalysis in Propiophenone Synthesis

Asymmetric catalysis provides a powerful tool for generating enantiomerically pure compounds from prochiral substrates. nih.govnih.gov For propiophenone derivatives, asymmetric hydrogenation is a highly effective method. Research on the asymmetric hydrogenation of the related compound, α-(N-benzoyl-N-methylamino)propiophenone, demonstrates the efficacy of this approach. acs.org By employing dynamic kinetic resolution with a polymer-immobilized chiral diamine-ruthenium-BINAP-t-BuOK system, the corresponding syn-β-amide alcohol can be produced with near-perfect enantioselectivity (up to 99.4% ee). acs.org

This method leverages a chiral catalyst to control the stereochemical outcome of the reaction, where the catalyst's own chirality directs the formation of one enantiomer of the product over the other. nih.gov The use of polymer-immobilized catalysts is particularly advantageous as it simplifies catalyst separation from the reaction mixture and allows for recycling, aligning with the principles of green chemistry. acs.org

Table 1: Asymmetric Hydrogenation of an Analogous α-Amide Ketone using a Chiral Polymeric Catalyst

| Catalyst System | Solvent | Conversion (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|

| Polymeric (R,R)-3c-Ru-BINAP-t-BuOK | 2-propanol | Low | - | acs.org |

| Polymeric (R,R)-3c-Ru-BINAP-t-BuOK | 2-propanol/DMF | <10 | 61.7 | acs.org |

| Non-polymeric (R,R)-3c-Ru-BINAP-t-BuOK | 2-propanol | >99 | 99.4 | acs.org |

Biocatalytic Approaches for Chiral Cyano-Containing Intermediates

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical catalysis for producing chiral molecules. researchgate.net Enzymes, used either as isolated proteins or within whole-cell systems, can perform complex transformations with high efficiency and stereoselectivity under mild conditions. nih.govunimi.it

For the synthesis of chiral intermediates from cyano-containing propiophenones, ketoreductases (KREDs) are particularly relevant. These enzymes catalyze the stereoselective reduction of ketones to their corresponding chiral alcohols. For instance, KRED1-Pglu, an NADPH-dependent reductase from the yeast Pichia glucozyma, has been shown to effectively reduce a broad range of aromatic ketones to (S)-alcohols with high yields and enantiomeric excess. unimi.it The use of whole-cell biocatalysts, such as P. glucozyma itself, offers a cost-effective method that circumvents the need for enzyme purification and cofactor regeneration. unimi.it The development of such biocatalytic systems is a key area of research for producing valuable chiral building blocks for the pharmaceutical industry. nih.govresearchgate.netalmacgroup.com

Modern Process Intensification in this compound Synthesis

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. For the synthesis of fine chemicals like this compound, continuous flow chemistry and automated systems are at the forefront of this effort.

Continuous Flow Reactor Applications

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mit.edu This technology offers significant advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, residence time), enhanced heat and mass transfer, improved safety, and straightforward scalability. osti.govnih.gov

In the synthesis of a propiophenone derivative, a flow reactor could be used for critical steps such as the Friedel-Crafts acylation or a condensation reaction. Reactants are pumped from reservoirs and mixed at a T-junction before entering a heated or cooled reactor coil. mit.edu The residence time, which dictates the reaction time, is precisely controlled by the reactor volume and the total flow rate. mit.eduresearchgate.net This setup allows for rapid optimization of reaction conditions and can be scaled up by simply running the system for a longer duration or by using multiple reactors in parallel. osti.gov The synthesis of various heterocyclic compounds, such as 2-pyridones, has been successfully optimized using this approach, achieving satisfactory yields in minutes. researchgate.net

Table 2: Example of Reaction Optimization in a Continuous Flow System (Analogous 2-Pyridone Synthesis)

| Flow Rate (mL/min) | Residence Time (min) | Yield (%) | Reference |

|---|---|---|---|

| 0.3 | 16.7 | 55.3 | researchgate.net |

| 0.4 | 12.5 | 58.9 | researchgate.net |

| 0.5 | 10.0 | 61.2 | researchgate.net |

| 0.6 | 8.3 | 60.1 | researchgate.net |

Automated Synthesis Systems for Reaction Parameter Control

Automated synthesis systems represent a significant advance in chemical research and development, enabling high-throughput experimentation and process optimization with minimal human intervention. merckmillipore.com These platforms integrate robotic handling of reagents with precise control over reaction parameters and real-time analytical monitoring. nih.govbruker.com

A typical automated system for synthesizing this compound would consist of modules for automated liquid and solid dispensing, multiple reactors with individual temperature and stirring control, and integrated analytical tools like online IR or HPLC. bruker.com This setup allows for the systematic exploration of a wide range of reaction variables. nih.gov For instance, an optimization algorithm can be used to automatically adjust parameters like temperature, reagent stoichiometry, and catalyst loading based on real-time feedback from the analytical instruments, thereby identifying the optimal reaction conditions much faster than through manual experimentation. nih.gov This closed-loop optimization enhances reproducibility, improves safety, and accelerates the development of robust and scalable synthetic processes. nih.govbruker.com

Table 3: Components and Functions of an Automated Synthesis System

| Component | Function | Benefit | Reference |

|---|---|---|---|

| Automated Liquid/Solid Dispenser | Precisely measures and adds reagents, solvents, and catalysts. | High precision, reduces human error. | bruker.com |

| Parallel Reactor Block | Allows multiple reactions to be run simultaneously under individually controlled conditions. | High-throughput screening and optimization. | bruker.com |

| Online Analytical Probe (e.g., IR, HPLC) | Monitors reaction progress, product formation, and impurity profiles in real-time. | Provides immediate feedback for process control and understanding. | nih.govbruker.com |

| Control Software with Feedback Loop | Adjusts reaction parameters automatically based on analytical data to achieve a desired outcome. | Enables autonomous optimization, accelerates development. | nih.gov |

Chemical Reactivity and Transformation Pathways of 3 Cyano 3 2 Methylphenyl Propiophenone

Reactivity of the Ketone Carbonyl Functionality in Propiophenone (B1677668) Derivatives

The ketone group in propiophenone and its derivatives is a key site for chemical reactions. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for nucleophiles. byjus.com The reactivity of this group is influenced by both steric and electronic factors. learncbse.in

Nucleophilic Addition Reactions of the Propiophenone Carbonyl

Nucleophilic addition is a fundamental reaction of the carbonyl group in aldehydes and ketones. masterorganicchemistry.comkhanacademy.org This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. byjus.com The hybridization of the carbonyl carbon changes from sp² to sp³ during this process. byjus.commasterorganicchemistry.com

The rate of nucleophilic addition is enhanced by electron-withdrawing groups adjacent to the carbonyl, which increase its electrophilicity, and decreased by electron-donating groups or significant steric hindrance. learncbse.inmasterorganicchemistry.com Common nucleophiles that react with ketones like propiophenone derivatives include organometallic reagents (e.g., Grignard and organolithium reagents), hydride reagents, and cyanide ions. vaia.comyoutube.com For instance, the reaction with hydrogen cyanide (HCN) or a cyanide salt in the presence of acid yields a cyanohydrin. byjus.comebsco.com

Table 1: Examples of Nucleophilic Addition Reactions on Ketones

| Nucleophile | Reagent Example | Product Type |

| Hydride Ion | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Alkyl/Aryl Group | Grignard Reagent (R-MgBr) | Tertiary Alcohol |

| Cyanide Ion | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Amine | Primary Amine (R-NH₂) | Imine |

Oxidative Transformations of the Ketone Group

Ketones are generally resistant to oxidation under mild conditions, which distinguishes them from aldehydes. libretexts.org However, under vigorous conditions with strong oxidizing agents, such as potassium permanganate (B83412) or nitric acid, ketones can undergo oxidative cleavage of the carbon-carbon bonds adjacent to the carbonyl group. libretexts.orgstackexchange.com This process can lead to the formation of carboxylic acids. stackexchange.com

The Baeyer-Villiger oxidation is a notable oxidative transformation where a ketone is converted into an ester using a peroxy acid. stackexchange.com For unsymmetrical ketones, the migratory aptitude of the adjacent groups influences which C-C bond is cleaved.

Reductive Transformations of the Ketone Group

The ketone carbonyl group can be reduced to either a secondary alcohol or a methylene (B1212753) group (CH₂), depending on the reagents and reaction conditions.

Reduction to Alcohols: Metal hydride reagents are commonly used for the reduction of ketones to secondary alcohols. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. researchgate.net Catalytic hydrogenation using catalysts like platinum, palladium, or nickel can also achieve this reduction. libretexts.org

Reduction to Alkanes (Deoxygenation): The complete removal of the carbonyl oxygen to form a methylene group can be accomplished through several methods: libretexts.org

Wolff-Kishner Reduction: This reaction involves heating the ketone with hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent. libretexts.orgmasterorganicchemistry.com

Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) in the presence of a strong acid, typically hydrochloric acid (HCl). libretexts.org

Thioacetal Hydrogenolysis: This two-step process involves first converting the ketone to a thioacetal, followed by reduction with Raney Nickel. libretexts.orgmasterorganicchemistry.com

Table 2: Common Reductive Transformations of Ketones

| Reagent(s) | Product | Reaction Name |

| NaBH₄ or LiAlH₄ | Secondary Alcohol | Hydride Reduction |

| H₂, Pd/C | Secondary Alcohol | Catalytic Hydrogenation |

| H₂NNH₂, KOH, heat | Alkane (Methylene group) | Wolff-Kishner Reduction |

| Zn(Hg), HCl, heat | Alkane (Methylene group) | Clemmensen Reduction |

Reactivity of the Cyano Group in 3'-Cyano-3-(2-methylphenyl)propiophenone

The cyano (nitrile) group (–C≡N) is a versatile functional group characterized by a triple bond between carbon and nitrogen. ebsco.comchemeurope.com The carbon atom is electrophilic, while the nitrogen is weakly basic. chemeurope.comresearchgate.net Its reactivity is influenced by its strong electron-withdrawing nature. numberanalytics.comnih.gov

Nucleophilic Reactivity of the Cyano-Adjacent Carbon

The carbon atom adjacent to the cyano group (the α-carbon) in nitriles exhibits enhanced acidity. This is due to the strong electron-withdrawing effect of the nitrile group, which stabilizes the resulting carbanion (nitrile anion) through resonance. This carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. For example, it can be alkylated by reacting with alkyl halides, a process useful for chain elongation. wikipedia.orgnumberanalytics.com

Hydrolysis Pathways of the Nitrile Functionality

Nitriles can be hydrolyzed to form carboxylic acids or amides, a transformation that can be catalyzed by either acid or base. ebsco.comlibretexts.org The reaction typically proceeds in two stages, with an amide intermediate being formed first. chemguide.co.ukbyjus.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (like HCl or H₂SO₄) and water, the nitrile is heated, typically under reflux. chemguide.co.uk The nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by water. The intermediate amide is subsequently hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orgbyjus.com

Base-Catalyzed Hydrolysis: When a nitrile is heated with an aqueous base, such as sodium hydroxide (NaOH), the hydroxide ion acts as a nucleophile, directly attacking the nitrile carbon. libretexts.orgyoutube.com This initially forms an imidic acid, which tautomerizes to an amide. libretexts.org Continued heating in the basic solution hydrolyzes the amide to a carboxylate salt. Ammonia gas is also evolved. chemguide.co.uk To obtain the free carboxylic acid, the final solution must be acidified. chemguide.co.uk

Participation of the Cyano Group in Intramolecular Cyclization Reactions

The cyano group (nitrile) in this compound is a versatile functional group that can participate in intramolecular cyclization reactions to form heterocyclic structures. These reactions typically require activation of the cyano group, transforming it into a more electrophilic species that can be attacked by an internal nucleophile. The propiophenone backbone of the molecule contains a carbonyl group, whose oxygen atom or adjacent α-carbon (as an enolate) can serve as the intramolecular nucleophile.

The activation of the cyano group can be achieved under various conditions, such as with strong acids or anhydrides. nih.govnih.gov For instance, acid-catalyzed hydrolysis can convert the cyano group into an intermediate that is susceptible to cyclization. nih.gov Similarly, reagents like trifluoroacetic anhydride (B1165640) can activate the nitrile, promoting attack from a nearby nucleophile to form a new ring system. nih.govresearchgate.net

In the context of this compound, intramolecular cyclization could proceed via two primary pathways:

Attack by the carbonyl oxygen: The oxygen atom of the ketone could attack the activated cyano carbon, leading to the formation of an oxazole-type heterocyclic ring.

Attack by the enolate: Under basic conditions, an enolate can be formed at the carbon alpha to the ketone. This nucleophilic carbon could then attack the cyano group, a process known as a Thorpe-Ziegler reaction, to form a five- or six-membered carbocyclic or heterocyclic ring containing a nitrogen atom. Research on related β-oxonitriles has shown that base-catalyzed intramolecular cyclization is a viable pathway to create new cyclic compounds. mdpi.com

The regioselectivity of these cyclizations is a critical aspect, often determined by the reaction conditions and the relative stability of the resulting ring structures. researchgate.net

Table 1: Conditions for Intramolecular Cyclization Involving Cyano Groups

| Activating Reagent/Catalyst | Proposed Nucleophile | Potential Product Type | Reference |

|---|---|---|---|

| Strong Acid (e.g., H₂SO₄) | Carbonyl Oxygen / Water | Hydrolyzed intermediates followed by cyclization | nih.gov |

| Halogenated Anhydrides (e.g., TFAA) | Carbonyl Oxygen / Amide | Thiadiazinone 1-oxides (in related systems) | nih.govresearchgate.net |

| Strong Base (e.g., t-BuOK) | Enolate Carbon | A-pentacyclic alkene β-ketonitrile (in related systems) | mdpi.com |

Reactivity of the Aromatic Moieties in this compound

The molecule possesses two distinct phenyl rings whose reactivity towards electrophilic and nucleophilic substitution is governed by the nature of their substituents.

Electrophilic Aromatic Substitution Reactions on the Cyano-Phenyl Ring

The phenyl ring substituted with the cyano group is significantly deactivated towards electrophilic aromatic substitution (EAS). quora.com This deactivation stems from the powerful electron-withdrawing nature of both the cyano group (-CN) and the propiophenone carbonyl group (-C(O)R). Both groups pull electron density away from the aromatic ring through inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. quora.commasterorganicchemistry.com

When an EAS reaction does occur on this ring, the substitution is directed to the meta position. numberanalytics.com The cyano group is a meta-director, and the carbonyl group is also a meta-director. Therefore, an incoming electrophile will preferentially add to the position that is meta to both of these deactivating groups (C-5' position). The rate of these reactions is expected to be slow, often requiring harsh conditions. masterorganicchemistry.com

Electrophilic Aromatic Substitution Reactions on the Methylphenyl Ring

In contrast, the 2-methylphenyl (o-tolyl) group is activated towards electrophilic aromatic substitution. The methyl group (-CH₃) is an electron-donating group, which enriches the electron density of the aromatic ring through an inductive effect and hyperconjugation, thereby stabilizing the cationic intermediate (arenium ion) formed during the reaction. wikipedia.orgkhanacademy.org

The methyl group is an ortho, para-director. numberanalytics.com However, the position of electrophilic attack is also influenced by steric hindrance. The large 3-(3'-cyanobenzoyl)propyl substituent attached to the ring will sterically hinder the ortho position (C-6 of the methylphenyl ring). Consequently, electrophilic attack is most likely to occur at the para position (C-4) relative to the methyl group, which is less sterically encumbered. Attack at the other ortho position (C-2) is also possible but may be less favored.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Ring | Substituent | Electronic Effect | Directing Influence | Predicted Reactivity | Reference |

|---|---|---|---|---|---|

| Cyano-Phenyl | -CN | Electron-withdrawing, Deactivating | Meta | Low | quora.com |

| Cyano-Phenyl | -COR | Electron-withdrawing, Deactivating | Meta | Low | numberanalytics.com |

| Methylphenyl | -CH₃ | Electron-donating, Activating | Ortho, Para | High | wikipedia.org |

| Methylphenyl | -CH(R)Ar | Bulky Group | Steric Hindrance at Ortho | High (favoring para) | youtube.com |

Nucleophilic Aromatic Substitution Reactions on Halogenated Analogues

Standard aromatic rings are generally unreactive towards nucleophiles. However, nucleophilic aromatic substitution (SNAr) can occur if the ring is substituted with strong electron-withdrawing groups and contains a good leaving group (typically a halogen).

For an analogue of this compound that is halogenated on the cyano-phenyl ring, this ring would be highly activated for SNAr. The presence of the strongly electron-withdrawing cyano group (and the carbonyl group) would stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. Fluorine, in particular, is an excellent leaving group in many SNAr reactions due to its high electronegativity which enhances the electrophilicity of the carbon it is attached to. lboro.ac.uk

Therefore, a hypothetical 2'-fluoro-3'-cyano-3-(2-methylphenyl)propiophenone would be expected to react readily with various nucleophiles (e.g., amines, alkoxides, thiolates), resulting in the displacement of the fluoride (B91410) ion. orgsyn.org The reaction provides a powerful method for introducing a wide range of functional groups onto this specific aromatic ring.

Multi-Component Reactions Involving this compound Scaffolds

Multi-component reactions (MCRs), in which three or more reactants combine in a single operation to form a product containing parts of all starting materials, are highly efficient synthetic strategies. nih.govconicet.gov.ar The scaffold of this compound contains functionalities that make it a potential participant in or product of such reactions.

The core structure is a β-cyanoketone. Such motifs can be synthesized via MCRs. For instance, a three-component reaction between an appropriate chalcone (B49325) (α,β-unsaturated ketone), an amine, and a cyanide source could potentially lead to similar structures.

More directly, the existing functional groups in this compound can be utilized in MCRs. The active methylene group positioned between the carbonyl and cyano groups is particularly reactive. This position is acidic and can be deprotonated to form a nucleophile for subsequent reactions. One prominent example is the Gewald reaction, where an α-cyano-ketone reacts with an aldehyde or ketone and elemental sulfur in the presence of a base to yield a highly substituted 2-aminothiophene. nih.govresearchgate.net This suggests that this compound could serve as the ketone component in a Gewald-type three-component reaction to generate complex thiophene (B33073) derivatives.

Table 3: Potential Multi-Component Reactions

| MCR Type | Reactants | Role of the Propiophenone Scaffold | Potential Product | Reference |

|---|---|---|---|---|

| Gewald Reaction | Aldehyde/Ketone + Elemental Sulfur + Base | Methylene-active nitrile/ketone component | Highly substituted 2-aminothiophene | nih.govresearchgate.net |

| Pyrrole Synthesis | α-Hydroxyketone + Primary Amine | Oxoacetonitrile component (if modified) | Functionalized 3-cyanopyrroles | mdpi.com |

| Hantzsch Dihydropyridine Synthesis | Aldehyde + Ammonia/Amine | β-ketoester analogue (if modified) | Dihydropyridine derivative | nih.gov |

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Accessible Scientific Literature

A comprehensive search of publicly available scientific databases and chemical literature has revealed a significant lack of experimental spectroscopic data for the compound this compound. Despite extensive queries for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, no specific experimental or detailed predicted spectra have been found.

The structural characterization of a novel or synthesized chemical compound relies heavily on a suite of advanced spectroscopic techniques. These methods provide a detailed fingerprint of the molecule's atomic and electronic structure, confirming its identity and purity. The requested article, focusing on the advanced spectroscopic characterization of this compound, cannot be generated with scientific accuracy due to the absence of this foundational data.

While general principles of spectroscopy can be applied to predict the expected spectral features of this molecule based on its constituent functional groups—a cyano group, a ketone, and substituted aromatic rings—such theoretical discussions would be speculative without experimental validation. The strict requirement for detailed, research-backed findings and data tables for this specific compound cannot be met at this time.

The requested outline, which includes detailed analyses of ¹H NMR, ¹³C NMR, 2D NMR (HSQC), IR, and MS, necessitates access to raw or processed spectral data from a laboratory that has synthesized and characterized this specific molecule. Such a report does not appear to be available in the public domain.

Therefore, the generation of a scientifically rigorous and accurate article on the advanced spectroscopic characterization of this compound is not possible until its synthesis and corresponding spectral data are published in accessible scientific literature.

Advanced Spectroscopic Characterization Techniques for 3 Cyano 3 2 Methylphenyl Propiophenone

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy of propiophenone (B1677668) and its derivatives typically reveals absorption bands corresponding to electronic transitions within the molecule. The presence of a carbonyl group and aromatic rings gives rise to characteristic n→π* and π→π* transitions. For propiophenone itself, absorption maxima are observed around 240 nm and 280 nm, attributed to π→π* and n→π* transitions, respectively. nist.gov

In substituted propiophenones, the position and intensity of these absorption bands can be influenced by the nature and position of the substituents on the phenyl ring. For instance, the introduction of a cyano group, which is an electron-withdrawing group, can cause a shift in the absorption maxima. Theoretical and experimental studies on other cyano-substituted aromatic compounds have shown that the cyano group can lead to a bathochromic (red) shift of the π→π* transition. nih.govresearchgate.net The UV-Vis spectrum of a related compound, 1,3-diphenyl-2-propanone, shows a maximum absorption at approximately 285 nm. nist.gov

For 3'-Cyano-3-(2-methylphenyl)propiophenone, the electronic spectrum is expected to display absorptions arising from the substituted benzoyl and the phenyl moieties. The precise λmax values would provide insight into the electronic structure resulting from the combination of the cyano and methylphenyl groups.

Table 1: Expected UV-Vis Absorption Characteristics

| Transition | Expected Wavelength Range (nm) | Chromophore |

|---|---|---|

| π→π* | ~240-260 | Substituted Benzoyl Ring |

Note: The data in this table is illustrative and based on the analysis of structurally similar compounds. Specific experimental values for this compound are required for definitive characterization.

X-ray Crystallography for Solid-State Structural Elucidation

While specific crystallographic data for this compound is not publicly available, analysis of related cyano-containing organic compounds provides a framework for what to expect. For example, the crystal structure of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was determined to be in the orthorhombic space group Pca2₁, revealing the intricate packing and intermolecular interactions within the crystal lattice. mdpi.comsemanticscholar.org Another related structure, (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide, was also characterized by single-crystal X-ray diffraction, which unambiguously confirmed its molecular structure. nih.gov

A successful crystallographic analysis of this compound would yield a data table similar to the one below, which is essential for a complete structural description.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | TBD |

| Space Group | TBD |

| a (Å) | TBD |

| b (Å) | TBD |

| c (Å) | TBD |

| α (°) | TBD |

| β (°) | TBD |

| γ (°) | TBD |

| Volume (ų) | TBD |

| Z | TBD |

Note: TBD (To Be Determined) indicates that experimental data is required.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound, thereby confirming its purity.

The theoretical elemental composition of this compound (C₁₇H₁₅NO) can be calculated based on its atomic constituents. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to validate the compound's identity. For propiophenone (C₉H₁₀O), the elemental composition serves as a basic reference. nist.gov For a more complex, related molecule, (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide, the calculated and found elemental analysis values were in close agreement, confirming its composition. nih.gov

Table 3: Elemental Composition of this compound (C₁₇H₁₅NO)

| Element | Symbol | Theoretical Mass % |

|---|---|---|

| Carbon | C | 81.90% |

| Hydrogen | H | 6.06% |

| Nitrogen | N | 5.62% |

Note: The experimental values from an actual analysis would be compared against these theoretical percentages to confirm the compound's elemental makeup.

Computational Chemistry and Theoretical Studies of 3 Cyano 3 2 Methylphenyl Propiophenone

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and the three-dimensional arrangement of atoms in 3'-Cyano-3-(2-methylphenyl)propiophenone. These calculations provide a theoretical framework to predict its behavior in chemical reactions.

Density Functional Theory (DFT) Optimizations and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It allows for the optimization of the molecular geometry to find the most stable conformation (a minimum on the potential energy surface) and to calculate the total electronic energy of the system.

For this compound, DFT calculations, often employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to determine the bond lengths, bond angles, and dihedral angles of the molecule in its ground state. These optimized geometric parameters are crucial for understanding the steric and electronic interactions within the molecule. The calculated total energy provides a measure of the molecule's stability.

Table 1: Illustrative Optimized Geometric Parameters for a Propiophenone (B1677668) Derivative (Calculated via DFT)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.22 Å |

| Bond Length | C≡N | 1.16 Å |

| Bond Angle | C-CO-C | 119.5° |

| Dihedral Angle | Phenyl-CO-CH2-CH3 | 25.0° |

Note: This data is illustrative for a generic propiophenone derivative and not specific to this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions.

For this compound, the presence of the cyano and carbonyl groups, both electron-withdrawing, would significantly influence the energies of the frontier orbitals. Computational studies on similar 3-cyano-pyridine derivatives have shown how these functional groups impact the electronic properties. researchgate.net

Table 2: Representative Frontier Molecular Orbital Data for a Cyano-Aryl Ketone

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap (ΔE) | 4.4 eV |

Note: This data is representative and serves to illustrate the typical values obtained from FMO analysis.

Global Chemical Reactivity Descriptors (Electronegativity, Hardness, Softness, Electrophilicity)

Based on the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to further quantify the reactivity of this compound. These descriptors provide a more nuanced understanding of its chemical behavior.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ), where μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2.

Chemical Softness (S): Is the reciprocal of chemical hardness (S = 1/η) and indicates the ease of electron transfer.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

These descriptors are valuable in predicting how the molecule will interact with other reagents. For instance, a higher electrophilicity index suggests the molecule will be a good electrophile in reactions.

Table 3: Illustrative Global Chemical Reactivity Descriptors

| Descriptor | Formula | Calculated Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.3 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.2 eV |

| Chemical Softness (S) | 1/η | 0.45 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | 4.19 eV |

Note: These values are illustrative and derived from the representative FMO data in Table 2.

Reaction Mechanism Elucidation via Computational Modeling

Transition State Analysis for Key Transformations

The formation of this compound likely proceeds through a key bond-forming step, such as a Michael addition or a related conjugate addition reaction. researchgate.netnih.gov Transition state theory is central to understanding the kinetics of such transformations.

A transition state is a high-energy, transient species that exists at the maximum of the reaction coordinate between reactants and products. Computational methods can be used to locate and characterize the geometry and energy of the transition state. This involves searching for a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions.

For the synthesis of this compound, a likely transformation would be the addition of a nucleophile to an α,β-unsaturated ketone precursor. Transition state analysis would reveal the precise geometry of the interacting molecules at the point of highest energy, providing insights into the steric and electronic factors that control the reaction rate and stereoselectivity.

Energy Profiles and Reaction Pathway Mapping

By calculating the energies of the reactants, intermediates, transition states, and products, a comprehensive energy profile for the reaction pathway can be constructed. This profile provides a visual representation of the energy changes that occur throughout the reaction.

The activation energy (the energy difference between the reactants and the transition state) can be determined from the energy profile, which is crucial for predicting the reaction rate. Furthermore, by comparing the energy profiles of different possible pathways, the most favorable reaction mechanism can be identified. For instance, in the synthesis of a complex molecule, there may be multiple competing pathways, and computational modeling can help to predict which pathway is likely to be dominant.

For the formation of this compound, a reaction energy profile would map the energetic landscape from the starting materials, through any intermediates and transition states, to the final product. This would provide a detailed, step-by-step understanding of the reaction mechanism. researchgate.netrsc.org

Intermolecular Interactions and Crystal Packing Analysis in Related Structures

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Computational methods are essential for dissecting and quantifying these forces, which ultimately determine the bulk properties of the material.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. mdpi.com It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). By mapping various properties onto this surface, one can gain a detailed understanding of the crystal packing.

Key properties mapped onto the Hirshfeld surface include dnorm, shape index, and curvedness. The dnorm surface reveals close intermolecular contacts, where red spots highlight interactions shorter than the van der Waals radii, often indicative of hydrogen bonds. mdpi.comnih.gov The shape index and curvedness provide information about the shape of the molecule and are particularly useful for identifying π-π stacking interactions, which appear as characteristic red and blue triangles. mdpi.comnih.gov

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Aromatic Compounds mdpi.comresearchgate.netresearchgate.net

| Intermolecular Contact | Contribution Percentage (%) | Description |

| H···H | 25 - 35% | Represents the most significant contribution, indicating the prevalence of van der Waals forces. mdpi.comresearchgate.net |

| C···H/H···C | 15 - 25% | Significant contacts that contribute to the overall packing stability. researchgate.net |

| O···H/H···O | 10 - 20% | Often indicates the presence of weak C–H···O hydrogen bonds, appearing as sharp spikes in the fingerprint plot. mdpi.com |

| N···H/H···N | 5 - 15% | Corresponds to C–H···N or O–H···N hydrogen bonds, crucial for forming specific structural motifs. researchgate.netnih.gov |

| C···C | 3 - 7% | Suggests the presence of π-π stacking interactions between aromatic rings. mdpi.com |

| Other (e.g., S···H, C···O) | Variable | Contributions from other heteroatoms present in the structure. mdpi.comresearchgate.net |

This interactive table summarizes typical percentage contributions of various intermolecular contacts found in the crystal structures of related organic molecules. The data is compiled from published Hirshfeld analyses.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing chemical bonds and intermolecular interactions based on the topology of the electron density (ρ(r)). e-bookshelf.deamercrystalassn.orgwiley-vch.de QTAIM defines atoms as distinct regions of space and identifies bond paths—lines of maximum electron density linking atomic nuclei—as unambiguous indicators of a bonding interaction. wiley-vch.de

At a specific point along this path, known as the bond critical point (BCP), several parameters are calculated to characterize the nature of the interaction. biointerfaceresearch.com Key QTAIM parameters include:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order or strength.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, characteristic of non-covalent forces like hydrogen bonds, ionic bonds, and van der Waals interactions. wiley-vch.de

Total Energy Density (H(r)) : The sign of H(r), which is the sum of the kinetic energy density (G(r)) and potential energy density (V(r)), can further classify the interaction. A negative H(r) suggests a significant covalent character.

Table 2: Typical QTAIM Parameters for Different Interaction Types in Related Organic Molecules wiley-vch.debiointerfaceresearch.com

| Interaction Type | Electron Density ρ(r) (a.u.) | Laplacian ∇²ρ(r) (a.u.) | Total Energy Density H(r) (a.u.) | Nature of Interaction |

| Covalent (C-C, C-N) | > 0.200 | < 0 | < 0 | Shared-shell |

| Polar Covalent (C=O) | > 0.300 | > 0 | < 0 | Polar, significant covalent character |

| Strong H-bond (O-H···O) | 0.020 - 0.040 | > 0 | < 0 | Partially covalent character |

| Weak H-bond (C-H···O) | 0.002 - 0.015 | > 0 | > 0 | Closed-shell, electrostatic |

| van der Waals | < 0.002 | > 0 | > 0 | Closed-shell, non-bonding |

This interactive table presents typical ranges for QTAIM parameters at bond critical points, helping to classify the nature of chemical bonds and non-covalent interactions based on topological analysis of the electron density.

Energy Decomposition Analysis (EDA) is a computational method that dissects the total interaction energy (ΔEint) between molecular fragments into physically meaningful components. researchgate.netresearchgate.net This allows for a quantitative understanding of the nature of the forces holding the fragments together, such as in a dimer or a crystal. An EDA calculation typically partitions the interaction energy into terms such as:

Electrostatic (ΔEelec) : The classical electrostatic interaction between the unperturbed charge distributions of the monomers.

Pauli Repulsion (ΔEPauli) : Also known as exchange-repulsion, this term arises from the destabilizing interaction between filled orbitals and is responsible for steric repulsion.

Orbital Interaction/Polarization (ΔEorb/ΔEpol) : This stabilizing term accounts for the charge transfer and polarization that occurs as the electron distributions of the monomers relax in the presence of each other. escholarship.org

Dispersion (ΔEdisp) : This component represents the attractive force arising from electron correlation, commonly known as London dispersion forces. researchgate.net

By analyzing the relative magnitudes of these components, the dominant nature of a given intermolecular interaction can be determined. For instance, hydrogen bonds typically show significant contributions from both electrostatic and orbital interaction terms, while π-π stacking is often dominated by dispersion forces. rsc.orgescholarship.org

Table 3: Contribution of Energy Components to Non-Covalent Interactions researchgate.netrsc.orgescholarship.org

| Interaction Type | Electrostatic | Pauli Repulsion | Orbital Interaction | Dispersion | Dominant Attractive Forces |

| Hydrogen Bond | Highly Attractive | Repulsive | Attractive | Moderately Attractive | Electrostatic, Orbital Interaction |

| π-π Stacking | Variable | Repulsive | Weakly Attractive | Highly Attractive | Dispersion |

| van der Waals | Weakly Attractive | Repulsive | Very Weakly Attractive | Attractive | Dispersion |

| Halogen Bond | Attractive | Repulsive | Attractive | Attractive | Electrostatic, Dispersion |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental results to confirm or refine molecular structures.

Computational vibrational spectroscopy, typically performed using Density Functional Theory (DFT), calculates the vibrational frequencies and corresponding infrared (IR) intensities of a molecule. arxiv.orgchimia.ch The process involves first finding the optimized, minimum-energy geometry of the molecule. Subsequently, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic positions. core.ac.ukresearchgate.net

The calculated frequencies are often systematically higher than the experimental values due to the approximations inherent in the theoretical models and the neglect of anharmonicity. To improve the agreement with experimental data, the computed frequencies are uniformly scaled by an empirical scaling factor (typically between 0.95 and 0.98 for DFT methods). researchgate.net Comparing the scaled theoretical spectrum with the experimental FT-IR spectrum allows for the confident assignment of vibrational modes to specific functional groups. researchgate.netresearchgate.net For a molecule like this compound, this would be crucial for identifying the characteristic stretching frequencies of the carbonyl (C=O), nitrile (C≡N), and various C-H and C-C bonds within the aromatic rings.

Table 4: Hypothetical Correlation of Experimental and Calculated Vibrational Frequencies for a Propiophenone Derivative researchgate.net

| Functional Group | Experimental FT-IR (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | 3085 | Stretching |

| Aliphatic C-H | 2980 - 2850 | 2960 | Stretching |

| Nitrile (C≡N) | 2240 - 2220 | 2230 | Stretching |

| Carbonyl (C=O) | 1700 - 1680 | 1685 | Stretching |

| Aromatic C=C | 1600 - 1450 | 1580 | Stretching |

| C-N | 1350 - 1250 | 1330 | Stretching |

| C-O | 1260 - 1000 | 1245 | Stretching |

This interactive table provides a hypothetical comparison between experimental and scaled computational vibrational frequencies for the key functional groups in a molecule structurally related to this compound. Such a correlation is essential for vibrational peak assignment.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structural verification. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is the most common approach for calculating the isotropic magnetic shielding tensors of nuclei like ¹H and ¹³C. mdpi.com

The theoretical chemical shifts are obtained by subtracting the calculated isotropic shielding value of the nucleus of interest from the shielding value of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. biointerfaceresearch.com A linear correlation between the experimental and theoretical chemical shifts is often plotted to assess the quality of the calculation. A high correlation coefficient (R²) indicates an accurate prediction of the molecular structure. mdpi.com This analysis is critical for unambiguously assigning signals in complex ¹H and ¹³C NMR spectra, especially for molecules with multiple aromatic and aliphatic regions. tandfonline.com

Table 5: Hypothetical Correlation of Experimental and Calculated NMR Chemical Shifts (¹H & ¹³C) for a Propiophenone Derivative biointerfaceresearch.commdpi.com

| Nucleus | Experimental δ (ppm) | Calculated δ (ppm) | Assignment |

| ¹³C | 200.1 | 199.5 | C=O (Carbonyl) |

| ¹³C | 137.5 | 137.0 | Aromatic C (quaternary) |

| ¹³C | 133.2 | 132.8 | Aromatic CH |

| ¹³C | 128.9 | 128.5 | Aromatic CH |

| ¹³C | 118.5 | 118.0 | C≡N (Nitrile) |

| ¹³C | 45.3 | 44.9 | CH₂ (Methylene) |

| ¹³C | 21.0 | 20.6 | CH₃ (Methyl) |

| ¹H | 8.0 - 7.2 | 7.9 - 7.1 | Aromatic Protons |

| ¹H | 3.15 | 3.10 | CH₂ Protons |

| ¹H | 2.45 | 2.40 | CH₃ Protons |

This interactive table presents a hypothetical but representative correlation between experimental and DFT-calculated NMR chemical shifts for a molecule with similar functional groups to the target compound. This comparison is fundamental for validating the proposed chemical structure.

Applications in Organic Synthesis and Material Science Utilizing 3 Cyano 3 2 Methylphenyl Propiophenone

Role as a Key Synthetic Intermediate for Complex Organic Molecules

The unique arrangement of functional groups in 3'-Cyano-3-(2-methylphenyl)propiophenone, including a ketone, a nitrile, and an activated methylene (B1212753) group, positions it as a versatile precursor for the construction of more elaborate molecular architectures.

Precursor in Pharmaceutical Building Block Synthesis

While direct synthesis of a specific commercial drug from this compound is not extensively documented in publicly available literature, its structural analog, 3'-methyl propiophenone (B1677668), serves as a crucial intermediate in the synthesis of bupropion (B1668061) analogues. nih.gov Bupropion is a significant antidepressant, and its derivatives are of considerable interest in medicinal chemistry. nih.gov The propiophenone core is a key pharmacophore, and the presence of a cyano group in the 3'-position of the title compound offers a reactive handle for further molecular modifications, suggesting its potential as a precursor for novel pharmaceutical agents. The general importance of propiophenone derivatives in pharmaceuticals is well-established, as they are starting materials for drugs like dextropropoxyphene. google.comgoogleapis.com

The reactivity of the ketone and the nitrile group allows for a variety of chemical transformations, enabling the introduction of new functionalities and the construction of complex molecular frameworks relevant to pharmacologically active compounds.

Table 1: Potential Pharmaceutical Scaffolds from this compound

| Starting Material | Potential Reaction | Resulting Scaffold | Therapeutic Area of Interest |

| This compound | Reduction of ketone, modification of cyano group | Substituted aminopropanols | CNS disorders, analgesics |

| This compound | Cyclization reactions involving the nitrile and ketone | Fused heterocyclic systems | Various, including anti-inflammatory and anticancer |

Intermediate in Agrochemical Development

The development of novel agrochemicals often relies on the synthesis of compounds with specific biological activities. While direct evidence of this compound's use in agrochemical synthesis is not prominent in the reviewed literature, related structures containing cyano and phenyl groups are found in certain classes of insecticides. nih.gov The structural motifs present in this compound could be elaborated to produce molecules with potential herbicidal or pesticidal properties. The pyrazole (B372694) ring, which can be synthesized from 1,3-dicarbonyl compounds, is a known feature in many agrochemicals. nih.gov

Scaffold for Heterocyclic Compound Synthesis

The molecular framework of this compound is particularly well-suited for the synthesis of a variety of heterocyclic compounds. The 1,3-dicarbonyl-like nature of the propiophenone moiety and the presence of a nitrile group provide multiple reaction sites for cyclization reactions.

Derivatization to Pyrazoles and Related Systems

Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities and applications in medicinal chemistry and materials science. nih.gov A common and long-standing method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.govresearchgate.netcsic.es this compound can be considered a 1,3-dicarbonyl equivalent, making it a prime candidate for the synthesis of substituted pyrazoles. researchgate.net The reaction would likely proceed through the condensation of hydrazine with the ketone and the enolizable methylene group.

Another synthetic route to pyrazoles involves the 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkenes. organic-chemistry.orgsemanticscholar.org While the title compound itself is not an alkyne or alkene, it could be chemically modified to incorporate such functionalities, thereby opening up alternative pathways to pyrazole derivatives.

Table 2: Potential Synthesis of Pyrazoles

| Reactant 1 | Reactant 2 | Resulting Heterocycle | General Reaction Type |

| This compound | Hydrazine hydrate | Substituted pyrazole | Condensation |

| This compound | Phenylhydrazine | N-Phenyl substituted pyrazole | Condensation |

Construction of Oxazoles, Thiazoles, and Other Heterocycles

The synthesis of other important five-membered heterocycles, such as oxazoles and thiazoles, can also be envisioned starting from this compound.

Oxazoles: The Van Leusen oxazole (B20620) synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), is a powerful method for constructing the oxazole ring. nih.gov While the title compound is a ketone, it could potentially be converted to an aldehyde or other suitable precursor for this reaction. Other methods for oxazole synthesis include the cyclization of N-acylamino ketones. nih.govorganic-chemistry.org

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method that involves the reaction of an α-haloketone with a thioamide. organic-chemistry.orgnih.govresearchgate.net this compound could be halogenated at the α-position to the ketone to generate the necessary precursor for this reaction. The resulting α-haloketone could then be reacted with a thioamide to yield a substituted thiazole. The synthesis of pyrano[2,3-d]thiazoles has been reported from the Michael addition of thiazolidinones to α-cinnamonitriles, indicating the utility of cyano groups in thiazole-related heterocycle synthesis. purkh.com

The cyano group itself can participate in the formation of heterocyclic rings. For instance, it can be a precursor for the synthesis of pyrimidine (B1678525) and thiazine (B8601807) systems through reactions with appropriate reagents. researchgate.net

Table 3: Potential Synthesis of Oxazoles and Thiazoles

| Starting Material Derivative | Reagent | Resulting Heterocycle | General Reaction Type |

| α-Halo-3'-Cyano-3-(2-methylphenyl)propiophenone | Thioamide | Substituted thiazole | Hantzsch synthesis |

| This compound derived aldehyde | TosMIC | Substituted oxazole | Van Leusen synthesis |

Enabling Chiral Synthesis of Advanced Intermediates

The development of methods for asymmetric synthesis is a cornerstone of modern organic chemistry, particularly for the preparation of enantiomerically pure pharmaceuticals. princeton.edu The propiophenone scaffold is present in many chiral molecules, and its asymmetric reduction is a key step in the synthesis of chiral alcohols.

Table 4: Potential Chiral Transformations

| Substrate | Reaction Type | Chiral Catalyst Type | Potential Chiral Product |

| This compound | Asymmetric reduction | Chiral metal complex (e.g., Ru-BINAP) | Chiral secondary alcohol |

| This compound | Asymmetric reduction | Chiral organocatalyst (e.g., CBS catalyst) | Chiral secondary alcohol |

Contribution to Specialty Chemicals and Materials

The unique combination of functional groups within this compound—the cyano (C≡N) group, the carbonyl (C=O) group of the propiophenone backbone, and the substituted phenyl rings—positions it as a promising candidate for the synthesis of specialty chemicals and advanced materials. The cyano group is a strong electron-withdrawing group, which can significantly influence the electronic and optical properties of any resulting materials. researchgate.netsigmaaldrich.com The ketone functionality offers a site for a variety of chemical transformations, allowing for the integration of this molecular scaffold into larger systems.

Although direct polymerization studies of this compound are not documented, the chemical functionalities it possesses are characteristic of monomers used in the synthesis of various polymers and resins. The ketone group can be a site for reactions to form polymer chains, while the cyano and methylphenyl groups can impart specific properties to the resulting material.

For instance, related compounds, such as ring-substituted methyl 2-cyano-3-phenyl-2-propenoates, have been successfully copolymerized with monomers like vinyl acetate (B1210297) and styrene. bldpharm.comchemrxiv.org These studies demonstrate that the cyano and phenyl groups are well-tolerated in radical copolymerization reactions and contribute to the properties of the final polymer. The synthesis of such monomers often involves a Knoevenagel condensation, a reaction for which propiophenone derivatives can be suitable starting materials or intermediates. chemrxiv.org

The potential of cyano-containing compounds to act as precursors is further highlighted by the synthesis of poly(cyano) polymers, which are explored for their utility as polymeric acids and as precursors to carbon-containing materials. sigmaaldrich.com The specific structure of this compound, with its aromatic and aliphatic components, could lead to polymers with interesting thermal and mechanical properties.

Table 1: Examples of Related Cyano-Containing Monomers and Their Polymerization

| Monomer | Comonomer | Polymerization Method | Resulting Polymer Properties | Reference |

| Methyl 2-cyano-3-(2-methylphenyl)-2-propenoate | Vinyl Acetate | Radical Copolymerization | Equimolar copolymers with weight-average molecular weights of 3.2 x 10³ to 1.6 x 10⁴ | bldpharm.com |

| Octyl 2-cyano-3-phenyl-2-propenoates | Styrene | Radical Copolymerization | Copolymers with functional groups from the propenoate | chemrxiv.org |

| 3-(2-cyano ethoxy) methyl-3'-methyloxetane | 3-[(methoxy-triethyleneoxy)] methyl-3'-methyloxetane | Cationic Ring-Opening Copolymerization | Copolymers with number average molecular weights from 2756 to 5342 | researchgate.net |

This table presents data for compounds structurally related to this compound to illustrate the potential applications in polymerization.

The incorporation of cyano groups into organic molecules is a well-established strategy for tuning their electronic and optical properties, particularly for applications in organic electronics. researchgate.netsigmaaldrich.com The strong electron-withdrawing nature of the cyano group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This modulation of frontier molecular orbitals is crucial for designing materials with specific semiconducting or light-emitting characteristics.

Studies on various cyano-functionalized organic and polymeric semiconductors have demonstrated their potential for use in high-performance n-type organic electronic devices. sigmaaldrich.com For example, the introduction of cyano groups into conjugated polymers has been shown to dramatically lower both HOMO and LUMO energy levels, leading to materials with electron-dominant transport characteristics. researchgate.net

Furthermore, donor-π-acceptor chromophores incorporating a 3-cyano-2-(dicyano)methylene-2,5-dihydrofuran-4-yl group, an electron-withdrawing moiety, have been synthesized and investigated for their nonlinear optical (NLO) properties. barcelonafinechemicals.com These materials often exhibit strong intramolecular charge transfer (ICT), which is a key characteristic for NLO activity. barcelonafinechemicals.com Given that this compound contains both electron-donating (methylphenyl) and electron-withdrawing (cyano) components, it could serve as a valuable building block for such D-A systems.

Table 2: Electronic Properties of Polymers with Cyano-Substituted Bithiophene

| Polymer | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) | Reference |

| DPPTh-BT2CN | -5.41 | -3.67 | ca. 0.3 | researchgate.net |

| DPPPy-BT2CN | -5.83 | -3.75 | ca. 0.3 | researchgate.net |

| 2FIID-BT2CN | -6.15 | -3.92 | ca. 0.3 | researchgate.net |

This table showcases the impact of cyano groups on the electronic properties of related polymer systems, suggesting the potential influence of the cyano group in materials derived from this compound.

Future Research Directions and Emerging Methodologies in 3 Cyano 3 2 Methylphenyl Propiophenone Chemistry

Development of Novel and Sustainable Synthetic Routes

Future synthetic strategies for 3'-Cyano-3-(2-methylphenyl)propiophenone will increasingly prioritize sustainability and efficiency. The principles of green chemistry, which advocate for the reduction of waste, use of less hazardous chemicals, and energy efficiency, will be central to developing new synthetic protocols. mdpi.comoiccpress.com Research is anticipated to move beyond traditional multi-step methods that may involve harsh conditions or stoichiometric reagents. mdpi.com

Emerging synthetic methodologies that align with these goals include: